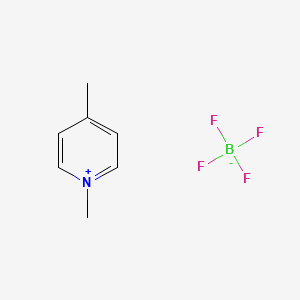

1-Methyl-4-picolinium tetrafluoroborate

Description

1-Methyl-4-picolinium tetrafluoroborate is an ionic liquid (IL) belonging to the pyridinium-based family, characterized by a methyl-substituted pyridinium cation paired with a tetrafluoroborate (BF₄⁻) anion. Pyridinium ILs are categorized as second-generation ILs, designed for air/water stability and tunable physicochemical properties, making them suitable for applications in catalysis, separations, and electrochemistry .

Properties

CAS No. |

14729-71-6 |

|---|---|

Molecular Formula |

C7H10BF4N |

Molecular Weight |

194.97 g/mol |

IUPAC Name |

1,4-dimethylpyridin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 |

InChI Key |

IIFZIZIVMSXAKN-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:

Reactants: 1-methyl-4-picoline and tetrafluoroboric acid.

Conditions: The reaction is carried out under an inert atmosphere at room temperature.

Industrial Production Methods: Industrial production of 1-methyl-4-picolinium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with controlled temperature and inert atmosphere.

Purification: The product is purified through crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroborate anion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like chloride or bromide ions in aqueous or organic solvents.

Major Products:

Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.

Reduction: Reduced forms of the compound.

Substitution: Substituted pyridinium salts.

Scientific Research Applications

1-Methyl-4-picolinium tetrafluoroborate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.

Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cationic Structural Variations

Pyridinium vs. Imidazolium Cations

- Thermal Stability : Pyridinium-based ILs (e.g., 1-butyl-4-methylpyridinium BF₄⁻) generally exhibit higher thermal stability compared to imidazolium analogs (e.g., [BMIM][BF₄]). For instance, [BMIM][BF₄] decomposes near 400°C , while pyridinium derivatives may resist decomposition up to 420°C due to stronger aromatic stabilization .

- Viscosity : Imidazolium ILs like [BMIM][BF₄] (η = 154 cP at 25°C) are less viscous than pyridinium analogs (e.g., 1-butyl-4-methylpyridinium BF₄⁻, η ≈ 220 cP at 25°C), attributed to the pyridinium ring’s planar structure inducing stronger cation-anion interactions .

Alkyl Chain Length Effects

- Increasing alkyl chain length (e.g., [EMIM][BF₄] → [BMIM][BF₄] → [HMIM][BF₄]) reduces conductivity and increases viscosity. For example, [EMIM][BF₄] has a conductivity of 14 mS/cm, while [BMIM][BF₄] drops to 3.5 mS/cm at 25°C . Pyridinium ILs follow similar trends but with higher baseline viscosities due to structural rigidity .

Anionic Variations

Transport Properties

| Compound | Viscosity (cP, 25°C) | Conductivity (mS/cm, 25°C) | Thermal Stability (°C) |

|---|---|---|---|

| [EMIM][BF₄] | 37 | 14 | 390 |

| [BMIM][BF₄] | 154 | 3.5 | 400 |

| 1-Butyl-4-methylpyridinium BF₄⁻ | 220 | 2.1 | 420 |

| 1-Methyl-4-picolinium BF₄⁻ (inferred) | ~200–250 | ~2.0–3.0 | 410–430 |

Catalytic Efficiency

Solubility and Separation Performance

- 1-Butyl-4-methylpyridinium BF₄⁻ demonstrates superior CO₂/CH₄ selectivity in membrane separations (CO₂ permeability = 650 Barrer) compared to imidazolium ILs (~500 Barrer) .

- The solubility parameter of [BMIM][BF₄] (δ = 24.5 MPa¹/²) suggests moderate polarity, while pyridinium ILs may have slightly higher δ values due to stronger dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.